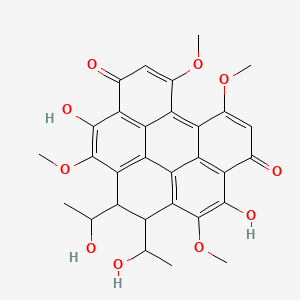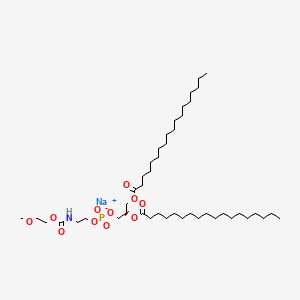
4-Acetoxycinnamic acid
概要
説明
4-Acetoxycinnamic acid is an acetate ester obtained by the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . It is a member of cinnamic acids and a member of phenyl acetates .
Synthesis Analysis
4-Acetoxycinnamic acid can be synthesized from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase .Molecular Structure Analysis
The molecular formula of 4-Acetoxycinnamic acid is C11H10O4 . Its average mass is 206.195 Da and its monoisotopic mass is 206.057907 Da .Physical And Chemical Properties Analysis
The molecular weight of 4-Acetoxycinnamic acid is 206.1947 . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Antibacterial Properties
4-Acetoxycinnamic acid has been used in the modification of cellulose fibers to create antibacterial materials . The process involves grafting 4-aminocinnamic acid onto cellulose fibers, which are then endowed with robust and sustained antibacterial properties . This makes the material advantageous for use in relevant applications, such as medical and food packaging .
Green Chemistry
The process of grafting 4-aminocinnamic acid onto cellulose fibers is efficient, green, and easy to operate both in the work-up stage and purification . This aligns with the principles of green chemistry, making 4-Acetoxycinnamic acid a valuable compound in the development of eco-friendly materials .
. .Commercial Availability
4-Acetoxycinnamic acid is commercially available and can be purchased from various chemical suppliers . This makes it readily accessible for research and industrial applications.
Material Science
4-Acetoxycinnamic acid can be used in the preparation of dialdehyde cellulose, a cellulose derivative with unique structure and properties . This material has wide application potential, particularly in healthcare and food packaging .
Bio-compatibility
As a derivative of cinnamic acid, 4-Acetoxycinnamic acid is expected to be non-toxic, biodegradable, and biocompatible . This makes it suitable for applications in fields that require bio-compatible materials, such as biomedical engineering and environmental science.
Safety and Hazards
作用機序
Target of Action
4-Acetoxycinnamic acid is an acetate ester obtained by the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . It is a member of cinnamic acids and phenyl acetates It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mode of Action
As an acetate ester, it may undergo hydrolysis in the body, releasing acetic acid and trans-4-coumaric acid . These compounds could then interact with various biological targets.
Biochemical Pathways
Cinnamic acid, from which 4-Acetoxycinnamic acid is derived, is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids
Pharmacokinetics
As an acetate ester, it is likely to be metabolized in the body through ester hydrolysis, releasing acetic acid and trans-4-coumaric acid .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHBHNKBISXCEP-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15486-19-8 | |
| Record name | p-Acetoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-acetoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystallization behavior of 4-acetoxycinnamic acid?
A1: While many oxygenated aromatic compounds tend to form crystal structures characterized by a 4 Å short axis (β-structure) due to C–H ⋯ O hydrogen bonding, 4-acetoxycinnamic acid deviates from this trend. [] This is attributed to the limited number of oxygen atoms available for C–H ⋯ O bond formation in its structure. [] This highlights the crucial role of oxygen atom availability in influencing the crystal packing of such compounds.
Q2: Can 4-acetoxycinnamic acid be used to create unique polymer structures?
A2: Yes, 4-acetoxycinnamic acid serves as a precursor for poly(p-oxycinnamoyl) (POC). Research shows that controlling the polymerization conditions of 4-acetoxycinnamic acid can yield various POC morphologies. For example, polymerization in liquid paraffin produces microspheres. [] Furthermore, manipulating temperature during polymerization, combined with the use of coalescence inhibitors, enables the fabrication of POC nanoparticles. [] This control over morphology is valuable for potential applications in materials science.
Q3: How does stirring affect the polymerization of 4-acetoxycinnamic acid?
A3: Stirring plays a significant role in the morphology of POC derived from 4-acetoxycinnamic acid. While polymerization without stirring leads to microsphere formation, the introduction of shearing forces during polymerization results in the formation of rod-like crystals. [] This morphological change is attributed to hydrodynamically induced crystallization caused by Taylor vortices generated at specific stirring speeds. [] This finding presents a novel method for fabricating fine fibers of aromatic polymers.
Q4: Can 4-acetoxycinnamic acid be utilized in enzymatic reactions?
A4: Yes, 4-acetoxycinnamic acid acts as a substrate for the enzyme ferulic acid decarboxylase (Fdc1). [] Fdc1 catalyzes the decarboxylation of 4-acetoxycinnamic acid, and this reaction is reversible, enabling carbon dioxide fixation. [] This enzymatic approach offers a green route for producing valuable compounds and highlights the potential of 4-acetoxycinnamic acid in biocatalysis.
Q5: What is the significance of prenylated flavin (prFMN) in reactions involving 4-acetoxycinnamic acid?
A5: Prenylated flavin (prFMN) is a crucial cofactor for the enzymatic activity of Fdc1. [] The efficiency of 4-acetoxycinnamic acid decarboxylation by Fdc1 is significantly enhanced by increasing the availability of prFMN. [] This highlights the importance of optimizing prFMN synthesis for maximizing the efficiency of enzymatic reactions involving 4-acetoxycinnamic acid.
Q6: Has 4-acetoxycinnamic acid been identified in natural sources?
A6: Yes, 4-acetoxycinnamic acid has been identified in the aerial parts of Lagochilus ilicifolius Bge., a plant native to Mongolia. [] This finding suggests a potential source for natural extraction and highlights the presence of this compound in biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)






